1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester is a complex organic compound with a unique structure that includes a benzene ring substituted with carboxylic acid groups, a mercaptoacetyl group, and dimethyl ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester typically involves multiple steps:
Formation of 1,3-Benzenedicarboxylic acid, dimethyl ester: This can be achieved by esterification of 1,3-Benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the mercaptoacetyl group: This step involves the reaction of the dimethyl ester with mercaptoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester can undergo various types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: Lacks the mercaptoacetyl and amino groups.
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Lacks the mercaptoacetyl group.
1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester: Contains a nitro group instead of the mercaptoacetyl group.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester is unique due to the presence of both the mercaptoacetyl and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Properties
CAS No. |
1410797-07-7 |
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Molecular Formula |
C12H13NO5S |
Molecular Weight |
283.30 g/mol |
IUPAC Name |
dimethyl 5-[(2-sulfanylacetyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-17-11(15)7-3-8(12(16)18-2)5-9(4-7)13-10(14)6-19/h3-5,19H,6H2,1-2H3,(H,13,14) |
InChI Key |
SORRENCLTMDBIE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CS)C(=O)OC |
Origin of Product |
United States |
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